Ethyl 4-cyanopentanoate
Overview
Description
Ethyl 4-cyanopentanoate: is an organic compound with the molecular formula C₈H₁₃NO₂. It is an ester derived from 4-cyanopentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyanopentanoate can be synthesized through the esterification of 4-cyanopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyanopentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-cyanopentanoic acid and ethanol.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of ethyl 4-aminopentanoate.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-cyanopentanoic acid and ethanol.
Reduction: Ethyl 4-aminopentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyanopentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those involving nitrile or ester functionalities.
Materials Science: It is utilized in the production of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the effects of nitrile-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of ethyl 4-cyanopentanoate involves its interaction with various molecular targets. The nitrile group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-cyanobutanoate: Similar structure but with one less carbon atom in the chain.
Ethyl 4-cyanovalerate: Similar structure but with one more carbon atom in the chain.
Methyl 4-cyanopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific chain length and the presence of both nitrile and ester functionalities. This combination of features makes it particularly useful in organic synthesis and as an intermediate in the production of various chemicals.
Properties
IUPAC Name |
ethyl 4-cyanopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-11-8(10)5-4-7(2)6-9/h7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRRMPYSOHFIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560042 | |
Record name | Ethyl 4-cyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62344-97-2 | |
Record name | Ethyl 4-cyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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